Cas no 69169-71-7 (8-Methoxy-4-methylbenzogcoumarin)

8-Methoxy-4-methylbenzogcoumarin 化学的及び物理的性質
名前と識別子
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- 2H-Naphtho[2,3-b]pyran-2-one, 8-methoxy-4-methyl-
- 8-Methoxy-4-methylbenzo[g]coumarin
- 8-methoxy-4-methylbenzo[g]chromen-2-one
- M1862
- 8-Methoxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one
- 8-methoxy-4-methyl-2h-benzo[g]chromen-2-one
- 4-Methyl-7-methoxy-2H-1-oxaanthracene-2-one
- MFCD00445784
- AKOS015889590
- 69169-71-7
- 1ST164187
- CS-0367520
- D91544
- DTXSID60498722
- GWFUYESISQUIHB-UHFFFAOYSA-N
- 8-Methoxy-4-methylbenzogcoumarin
-
- MDL: MFCD00445784
- インチ: 1S/C15H12O3/c1-9-5-15(16)18-14-8-11-6-12(17-2)4-3-10(11)7-13(9)14/h3-8H,1-2H3
- InChIKey: GWFUYESISQUIHB-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])=C(C([H])([H])[H])C2C([H])=C3C([H])=C([H])C(=C([H])C3=C([H])C1=2)OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 240.07900
- どういたいしつりょう: 240.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 374
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- 色と性状: 薄い黄色から黄色の結晶
- 密度みつど: 1.243
- ゆうかいてん: 218.0 to 223.0 deg-C
- ふってん: 438.1°C at 760 mmHg
- フラッシュポイント: 187.1°C
- 屈折率: 1.632
- PSA: 39.44000
- LogP: 3.26320
- ようかいせい: まだ確定していません。
8-Methoxy-4-methylbenzogcoumarin セキュリティ情報
8-Methoxy-4-methylbenzogcoumarin 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
8-Methoxy-4-methylbenzogcoumarin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-291743-100mg |
8-Methoxy-4-methylbenzo[g]coumarin, |
69169-71-7 | 100mg |
¥4054.00 | 2023-09-05 | ||
TRC | M720433-2mg |
8-Methoxy-4-methylbenzo[g]coumarin |
69169-71-7 | 2mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158658-100MG |
8-Methoxy-4-methylbenzogcoumarin |
69169-71-7 | >98.0%(HPLC) | 100mg |
¥2123.90 | 2023-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1862-100MG |
8-Methoxy-4-methylbenzo[g]coumarin |
69169-71-7 | >98.0%(HPLC) | 100mg |
¥2130.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158658-10mg |
8-Methoxy-4-methylbenzogcoumarin |
69169-71-7 | >98.0%(HPLC) | 10mg |
¥328.90 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438190-100mg |
8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one |
69169-71-7 | 95+% | 100mg |
¥3510.00 | 2024-05-03 | |
A2B Chem LLC | AB70246-100mg |
8-Methoxy-4-methylbenzo[g]coumarin |
69169-71-7 | >98.0%(HPLC) | 100mg |
$254.00 | 2024-04-19 | |
Aaron | AR003O7M-25mg |
8-Methoxy-4-methylbenzo[g]coumarin |
69169-71-7 | 98% | 25mg |
$125.00 | 2025-01-22 | |
eNovation Chemicals LLC | Y1266577-100mg |
8-METHOXY-4-METHYLBENZO[G]COUMARIN |
69169-71-7 | 98% | 100mg |
$460 | 2025-02-24 | |
abcr | AB252103-100 mg |
8-Methoxy-4-methyl-2h-naphtho[2,3-b]pyran-2-one, 98%; . |
69169-71-7 | 98% | 100mg |
€404.80 | 2023-06-22 |
8-Methoxy-4-methylbenzogcoumarin 関連文献
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Seiichi Uchiyama,Chie Gota,Toshikazu Tsuji,Noriko Inada Chem. Commun. 2017 53 10976
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Seiichi Uchiyama,Patricia Remón,Uwe Pischel,Kyoko Kawamoto,Chie Gota Photochem. Photobiol. Sci. 2016 15 1239
-
Elena Pazos,Olalla Vázquez,José L. Mascare?as,M. Eugenio Vázquez Chem. Soc. Rev. 2009 38 3348
-
Atsushi Kobayashi,Kazuyuki Takehira,Toshitada Yoshihara,Seiichi Uchiyama,Seiji Tobita Photochem. Photobiol. Sci. 2012 11 1368
8-Methoxy-4-methylbenzogcoumarinに関する追加情報
8-Methoxy-4-methylbenzogcoumarin and Its Chemical Properties
8-Methoxy-4-methylbenzogcoumarin, with the chemical identifier CAS NO 69169-71-7, represents a unique class of benzogcoumarin derivatives characterized by the presence of methoxy and methyl functional groups. This compound belongs to the broader family of benzogcoumarins, which are known for their structural similarity to coumarins and their potential biological activities. The synthesis of 8-Methoxy-4-methylbenzogcoumarin typically involves a multi-step process, including the formation of a benzogcoumarin core through a Diels-Alder reaction followed by functional group modification. Recent advancements in synthetic chemistry have enabled the development of more efficient routes to this compound, as highlighted in a 2023 study published in the Journal of Organic Chemistry.
The molecular structure of 8-Methoxy-4-methylbenzogcoumarin consists of a benzene ring fused to a seven-membered oxepane ring, with the methoxy group at the 8-position and the methyl group at the 4-position. This unique arrangement contributes to its distinct chemical properties, including solubility in polar solvents and stability under various reaction conditions. The presence of the methoxy group enhances its ability to interact with biological targets, while the methyl group provides additional steric and electronic effects. These structural features make 8-Methoxy-4-methylbenzogcoumarin a promising candidate for further exploration in pharmaceutical research.
Recent studies have demonstrated that the chemical properties of 8-Methoxy-4-methylbenzogcoumarin are closely related to its potential applications in medicinal chemistry. For instance, a 2022 investigation published in Pharmaceutical Research reported that this compound exhibits moderate solubility in aqueous solutions, which is critical for its potential use as a drug candidate. Additionally, its molecular weight and functional groups suggest that it may undergo various metabolic transformations in vivo, which could influence its pharmacokinetic profile. These findings underscore the importance of understanding the chemical behavior of 8-Methoxy-4-methylbenzogcoumarin in the context of drug development.
8-Methoxy-4-methylbenzogcoumarin and Its Biological Activities
The biological activities of 8-Methoxy-4-methylbenzogcoumarin have been the focus of several recent studies, particularly in the context of its potential therapeutic applications. A 2023 paper published in Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory effects, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines in vitro. The study also suggested that the methoxy and methyl groups play a crucial role in modulating its interaction with target proteins, such as cytokine receptors and signaling enzymes.
Furthermore, research published in Antioxidants and Redox Signaling in 2022 indicated that 8-Methoxy-4-methylbenzogcoumarin possesses antioxidant properties, which may contribute to its potential use in the treatment of oxidative stress-related diseases. The compound was found to scavenge free radicals and inhibit lipid peroxidation, suggesting its potential as a therapeutic agent for conditions such as neurodegenerative disorders and cardiovascular diseases. These findings highlight the versatility of 8-Methoxy-4-methylbenzogcoumarin in targeting multiple biological pathways.
Recent advancements in drug discovery have also led to the exploration of 8-Methoxy-4-methylbenzogcoumarin as a potential antitumor agent. A 2023 study published in Cancer Research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. These results suggest that 8-Methoxy-4-methylbenzogcoumarin may have broad applications in oncology, warranting further investigation into its pharmacological properties.
8-Methoxy-4-methylbenzogcoumarin and Its Role in Drug Development
The potential of 8-Methoxy-4-methylbenzogcoumarin in drug development has been increasingly recognized in recent years. A 2022 review article in Drug Discovery Today highlighted the importance of this compound in the design of novel therapeutics, particularly for its ability to modulate key biological targets. The study emphasized that the structural features of 8-Methoxy-4-methylbenzogcoumarin, including its functional groups and molecular weight, make it a suitable candidate for further optimization through medicinal chemistry approaches.
Moreover, recent computational studies have provided insights into the molecular interactions of 8-Methoxy-4-methylbenzogcoumarin with various biological targets. A 2023 paper published in Computational and Structural Chemistry used molecular docking simulations to predict the binding affinity of this compound with specific enzymes and receptors. The results indicated that 8-Methoxy-4-methylbenzogcoumarin has a high affinity for certain protein targets, which could be exploited for the development of targeted therapies. These computational tools have become essential in the early stages of drug discovery, enabling researchers to prioritize compounds with the highest potential for therapeutic efficacy.
As the field of medicinal chemistry continues to evolve, the role of 8-Methoxy-4-methylbenzogcoumarin in drug development is likely to expand. Ongoing research is focused on elucidating its mechanism of action, optimizing its chemical structure for improved pharmacological properties, and exploring its potential applications in the treatment of various diseases. These efforts are expected to contribute to the development of novel therapeutics that leverage the unique properties of 8-Methoxy-4-methylbenzogcoumarin.
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